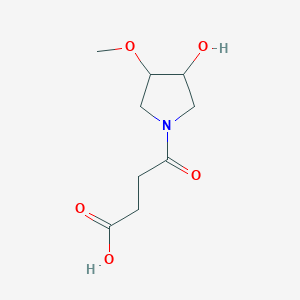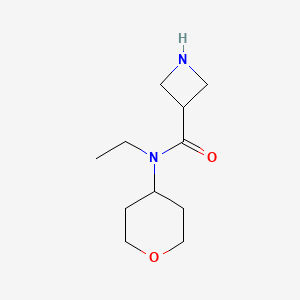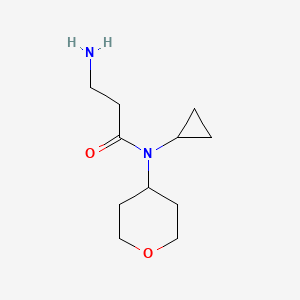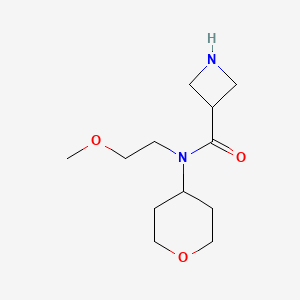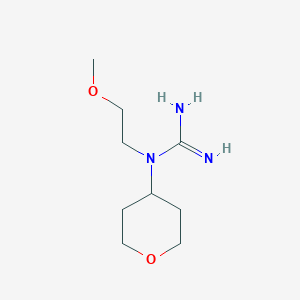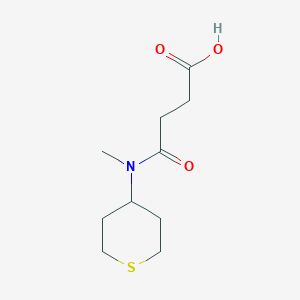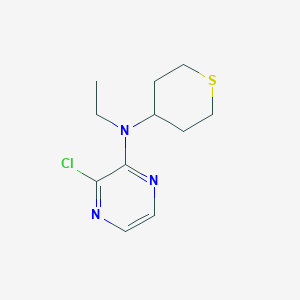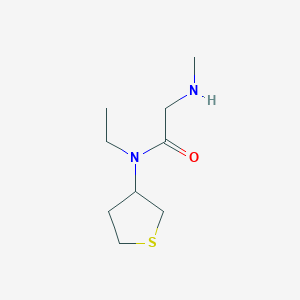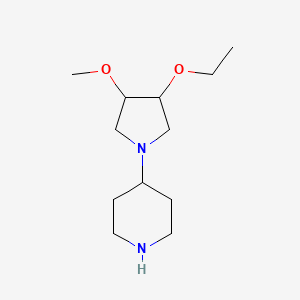
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine
Übersicht
Beschreibung
Synthesis Analysis
Pyrrolidine, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical and Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .Wissenschaftliche Forschungsanwendungen
Selective Killing of Bacterial Persisters
A chemical compound, identified as 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), has been found to selectively kill bacterial persisters that can tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This compound prompts persisters to revert to an antibiotic-sensitive state, leading to antibiotic-induced cell death. This study marks the first instance where the eradication of bacterial persisters is achieved through single-chemical supplementation, which could significantly contribute to understanding the mechanism of bacterial persistence and potentially offer a new strategy to combat antibiotic resistance (Kim et al., 2011).
Synthesis of 3-(Pyrrolidin-1-yl)piperidine
A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a rigid diamine with significant importance in medicinal chemistry, has been proposed. The method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which is prepared via the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran. This approach simplifies the production of this compound, which previously involved a complex, six-stage process (Smaliy et al., 2011).
Synthesis of Functionalized 3-Aminopyrrolidines and Piperidines
A method for forming functionalized 3-aminopyrrolidines and piperidines from endocyclic enecarbamates has been described. Key processes involve iodoamination of N-acyl-2-pyrrolines, aziridination in methanol, and azidomethoxylation using ceric ammonium nitrate. These methods provide a systematic route for synthesizing N-acyl-3-amino-2-methoxypyrrolidines and allow for the formation and trapping of N-acyliminium ions under Lewis acidic conditions, offering a stereoselective approach to synthesizing 2-alkyl pyrrolidine and piperidine derivatives (Matos, Afonso, & Batey, 2001).
Synthesis and Antimicrobial Activity of Pyridine Derivatives
New pyridine derivatives have been synthesized and their structures established through elemental and spectral analysis. These derivatives display variable and modest antimicrobial activity against investigated bacterial and fungal strains. The study provides insights into the potential medicinal applications of these compounds and their role in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been reported to be widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc, are regulated by pyrrolidine and its derivatives .
Result of Action
It is known that both pyrrolidine and its derivatives lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Action Environment
It is known that the physicochemical parameters of pyrrolidine and its derivatives can be modified to obtain the best adme/tox results for drug candidates .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit dipeptidyl peptidase-4 (DPP4) activity, which is crucial in the regulation of glucose metabolism . Additionally, this compound exhibits binding affinity towards certain receptors, modulating their signaling pathways and contributing to its potential therapeutic effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, this compound affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the metabolic flux and energy production within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound inhibits DPP4 by binding to its active site, preventing the enzyme from cleaving its substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can accumulate over time, potentially leading to altered cellular responses. Long-term exposure to this compound has been associated with changes in cellular function, including reduced cell viability and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects is dose-dependent, highlighting the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Additionally, binding proteins in the bloodstream can influence the distribution of this compound to various tissues, affecting its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting of this compound to specific subcellular compartments, such as the nucleus or mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
Eigenschaften
IUPAC Name |
4-(3-ethoxy-4-methoxypyrrolidin-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-16-12-9-14(8-11(12)15-2)10-4-6-13-7-5-10/h10-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDMXZBXCOCVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


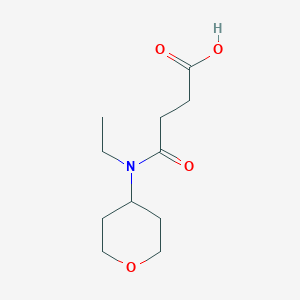
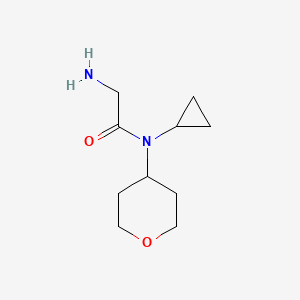
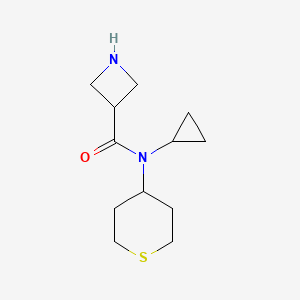
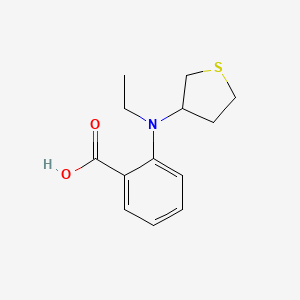
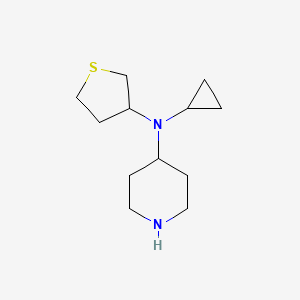
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-ol](/img/structure/B1477574.png)
